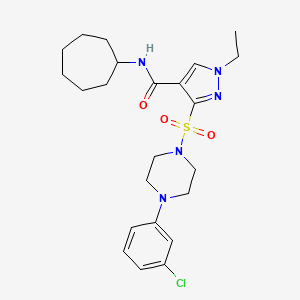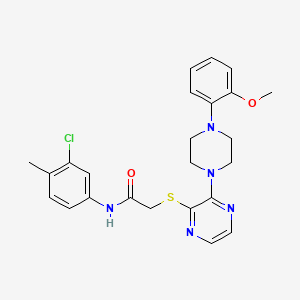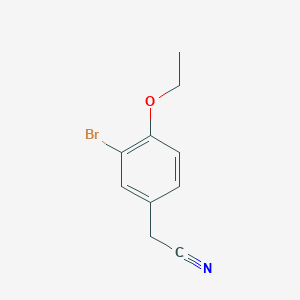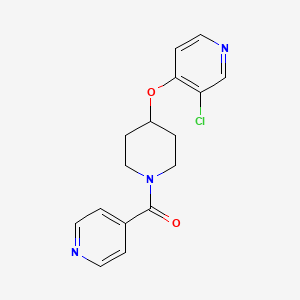
methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds of this nature often contain a variety of functional groups, including a sulfamoyl group, a thiophene ring, and a tetrahydronaphthalenyl group. These functional groups can contribute to the compound’s reactivity and potential biological activity .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. For example, the sulfamoyl group might undergo reactions with amines, while the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through experimental measurements. These properties can provide insights into how the compound might behave in different environments .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound is related to a broader class of organic molecules that have been extensively researched for various applications, primarily focusing on synthesis methods and their potential uses in medicinal chemistry and material science. A representative study in the field involves the synthesis of 1-Methyl-3-methoxy-7-isopropylnaphthalene and its derivatives through complex organic synthesis techniques, showcasing the compound's relevance in creating structurally related molecules (K. Adachi, 1973). Such compounds have been explored for their potential applications in drug discovery and the development of materials with unique properties.
Photochemical and Photophysical Properties
Another aspect of research focuses on the photochemical properties of related naphthalene derivatives. Studies have been conducted to understand how these compounds interact with light and how these interactions can be leveraged in applications such as photodynamic therapy, a treatment modality for various diseases including cancer. The synthesis and characterization of compounds like zinc phthalocyanine derivatives, which exhibit high singlet oxygen quantum yields, are crucial for the development of effective photosensitizers in medical applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Potential in Drug Discovery
The synthesis of complex molecules like the one mentioned often leads to the discovery of new drugs or drug candidates. For instance, the detailed synthesis processes of related tetrahydronaphthalene derivatives highlight the compound's significance in medicinal chemistry, where it serves as a key intermediate or structural motif in the development of new therapeutic agents (C. Jones et al., 1979). These studies underscore the versatility of such compounds in synthesizing molecules with potential antiestrogenic activity, which could be pivotal in treating diseases like cancer.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the therapeutic potential of these compounds .
Result of Action
The diverse biological activities of indole derivatives suggest that they can have significant molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S2/c1-24-13-5-6-14-12(10-13)4-3-8-18(14,21)11-19-27(22,23)15-7-9-26-16(15)17(20)25-2/h5-7,9-10,19,21H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWWAHKQUOFTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=C(SC=C3)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)
![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)
![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)



![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2827055.png)



![1-(benzo[d]isoxazol-3-yl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide](/img/structure/B2827060.png)

